2-(3-Chloropyrazin-2-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole
Overview
Description
2-(3-Chloropyrazin-2-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole is a useful research compound. Its molecular formula is C11H12ClF2N3 and its molecular weight is 259.68 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound belongs to the class of pyrrolopyrazine derivatives . These compounds are known to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Therefore, the targets could be various enzymes or receptors involved in these biological processes.
Biochemical Pathways
Pyrrolopyrazine derivatives can affect multiple biochemical pathways due to their broad range of biological activities . The exact pathways affected would depend on the specific targets of the compound.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Given the range of activities exhibited by pyrrolopyrazine derivatives, the effects could include inhibition of microbial growth, reduction of inflammation, or inhibition of tumor growth .
Biochemical Analysis
Biochemical Properties
2-(3-Chloropyrazin-2-yl)-4,4-difluorooctahydrocyclopenta[c]pyrrole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit kinase inhibitory activity, which suggests its potential involvement in regulating cell signaling pathways . It interacts with protein kinases by binding to their active sites, thereby inhibiting their activity. This interaction can lead to the modulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can inhibit the activity of specific kinases, leading to altered phosphorylation states of target proteins. This, in turn, affects downstream signaling pathways, resulting in changes in gene expression and metabolic activities. Additionally, this compound has been reported to induce apoptosis in certain cancer cell lines, highlighting its potential as an antitumor agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of protein kinases, leading to their inhibition . This inhibition prevents the phosphorylation of target proteins, thereby disrupting downstream signaling pathways. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins. These molecular interactions contribute to the compound’s ability to regulate cellular processes and induce apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over extended periods Long-term studies have indicated that the compound can maintain its inhibitory effects on kinases and continue to modulate cellular processes
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to effectively inhibit kinase activity and modulate cellular processes without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported. These findings suggest a threshold effect, where the compound’s beneficial effects are observed at lower doses, while adverse effects become prominent at higher doses. Careful dosage optimization is essential for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes This metabolism results in the formation of reactive intermediates that can further interact with cellular proteins and DNA
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments. It has been observed to accumulate in the cytoplasm and nucleus, where it exerts its biochemical effects. The compound’s localization and accumulation are influenced by its interactions with cellular transporters and binding proteins, which facilitate its movement across cellular membranes.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target proteins and modulates cellular processes. Post-translational modifications, such as phosphorylation and ubiquitination, may influence the compound’s localization and activity. Additionally, targeting signals within the compound’s structure may direct it to specific cellular compartments, enhancing its efficacy in modulating cellular functions.
Properties
IUPAC Name |
2-(3-chloropyrazin-2-yl)-4,4-difluoro-1,3,3a,5,6,6a-hexahydrocyclopenta[c]pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF2N3/c12-9-10(16-4-3-15-9)17-5-7-1-2-11(13,14)8(7)6-17/h3-4,7-8H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKCKLBZZAXZUKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CN(C2)C3=NC=CN=C3Cl)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.